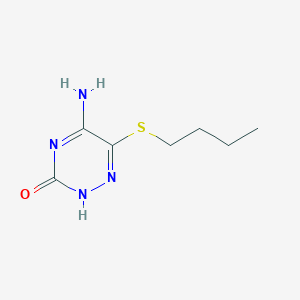
Ethane-1,2-diol;furan-2,5-dione;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione is a complex polymeric compound It is derived from the reaction of 1,3-isobenzofurandione, 4,5,6,7-tetrachloro- with 1,2-ethanediol and 2,5-furandione
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione involves the following steps:
Starting Materials: The primary reactants are 1,3-isobenzofurandione, 4,5,6,7-tetrachloro-, 1,2-ethanediol, and 2,5-furandione.
Reaction Conditions: The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the polymer. Catalysts may be used to enhance the reaction rate and yield.
Polymerization: The reactants undergo a polymerization reaction, resulting in the formation of the desired polymeric compound.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process may include purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: It may be utilized in the development of biomaterials and biocompatible polymers.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and medical devices.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Phthalic anhydride, tetrachloro-
- Tetrachlorophthalic anhydride
- 1,3-Dioxo-4,5,6,7-tetrachloroisobenzofuran
Uniqueness
1,3-Isobenzofurandione, 4,5,6,7-tetrachloro-, polymer with 1,2-ethanediol and 2,5-furandione is unique due to its specific polymeric structure and the combination of its constituent monomers. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
29403-69-8 |
|---|---|
Fórmula molecular |
C14H8Cl4O8 |
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
ethane-1,2-diol;furan-2,5-dione;4,5,6,7-tetrachloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8Cl4O3.C4H2O3.C2H6O2/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11;5-3-1-2-4(6)7-3;3-1-2-4/h;1-2H;3-4H,1-2H2 |
Clave InChI |
ZYPWXAIFCZVUSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)OC1=O.C(CO)O.C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O |
Números CAS relacionados |
29403-69-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


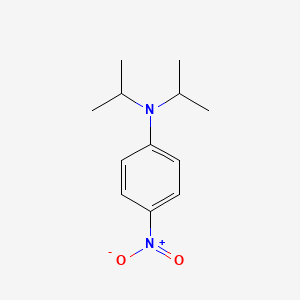
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
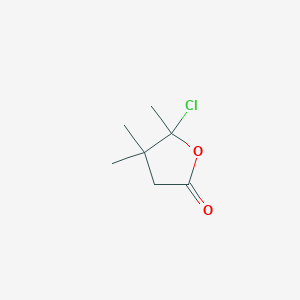


![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)
![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
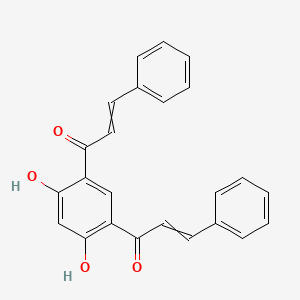

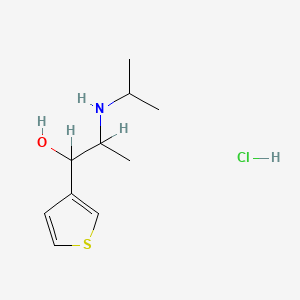
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
